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Cat. No.: B1576046 Get Quote

Introduction
Ranatuerins are a family of antimicrobial peptides (AMPs) originally isolated from the skin of

frogs, such as Rana aurora aurora. These peptides are part of the innate immune system and

typically exhibit broad-spectrum activity against both Gram-positive and Gram-negative

bacteria.[1] Ranatuerin-2 peptides, specifically, are characterized by their cationic and

amphipathic nature, which allows them to disrupt microbial cell membranes, making them

promising candidates for novel antibiotic development.[2][3] The variant Ranatuerin-2ARb
possesses potent antimicrobial properties with the advantage of low hemolytic activity, a critical

factor for therapeutic applications.[1]

The limited availability from natural sources necessitates a robust and scalable production

method. Recombinant expression in Escherichia coli offers a cost-effective and high-yield

alternative to chemical synthesis or extraction from native organisms.[2][4] However, the small

size and potential cytotoxicity of AMPs can pose challenges for recombinant expression, often

leading to low yields or degradation by host proteases.

To overcome these challenges, this protocol employs a thioredoxin (Trx) fusion tag strategy.[5]

[6][7] The Trx tag is a highly soluble and stable protein that can significantly enhance the

expression levels and solubility of its fusion partner.[6][7] This system includes a His-patch on

the thioredoxin for efficient purification via Immobilized Metal Affinity Chromatography (IMAC)

and an enterokinase cleavage site for the precise removal of the fusion tag, yielding the native

Ranatuerin-2ARb peptide.[8][9]
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This application note provides a detailed, step-by-step protocol for the cloning, expression, and

multi-step purification of Ranatuerin-2ARb, culminating in a highly pure and bioactive peptide

suitable for research and preclinical development.

Experimental Workflow
The overall process for producing recombinant Ranatuerin-2ARb is outlined below. The

workflow begins with the design and synthesis of the gene, followed by cloning into a

thioredoxin fusion expression vector. The fusion protein is then expressed in E. coli, purified

using IMAC, cleaved to release the target peptide, and finally polished using Reversed-Phase

High-Performance Liquid Chromatography (RP-HPLC).

Caption: Workflow for Recombinant Ranatuerin-2ARb Production.

Materials and Reagents
Reagent/Material Vendor Catalog #

pThioHis Expression Vector Thermo Fisher Varies

E. coli DH5α Competent Cells NEB C2987H

E. coli BL21(DE3) Competent

Cells
NEB C2527H

Restriction Enzymes (NdeI,

XhoI)
NEB R0111S, R0146S

T4 DNA Ligase NEB M0202S

Ampicillin, Sodium Salt Sigma-Aldrich A9518

IPTG, Dioxane-Free Sigma-Aldrich I6758

Ni-NTA Agarose Qiagen 30210

Recombinant Enterokinase NEB P8070S

C18 RP-HPLC Column Waters 186004825

Trifluoroacetic Acid (TFA) Sigma-Aldrich 302031

Acetonitrile (ACN), HPLC

Grade
Sigma-Aldrich 34851
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Detailed Experimental Protocols
Protocol 1: Gene Synthesis and Cloning

Gene Design and Synthesis:

The amino acid sequence for Ranatuerin-2ARb is synthesized as a DNA fragment. The

sequence should be codon-optimized for E. coli expression to enhance translation

efficiency.[4]

Add an NdeI restriction site at the 5' end and an XhoI restriction site at the 3' end, ensuring

the gene is in-frame with the N-terminal Trx-His tag and enterokinase cleavage site in the

pThioHis vector.

Vector and Insert Preparation:

Digest 2 µg of the pThioHis vector and 1 µg of the synthesized Ranatuerin-2ARb gene

fragment with NdeI and XhoI restriction enzymes in a 50 µL reaction volume for 2 hours at

37°C.

Purify the digested vector and insert using a gel extraction kit.

Ligation:

Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.

Incubate the reaction for 1 hour at room temperature (22°C) or overnight at 16°C.

Transformation:

Transform 5 µL of the ligation product into 50 µL of chemically competent E. coli DH5α

cells.

Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and

incubate overnight at 37°C.

Colony Screening:

Select several colonies and culture them in LB broth with ampicillin.
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Isolate plasmid DNA and confirm the correct insertion via restriction digest and Sanger

sequencing.

Protocol 2: Expression of Trx-Ranatuerin-2ARb Fusion
Protein

Transformation for Expression:

Transform the sequence-verified plasmid into E. coli BL21(DE3) competent cells and plate

on LB/ampicillin plates.[9]

Starter Culture:

Inoculate a single colony into 10 mL of LB broth containing 100 µg/mL ampicillin.

Incubate overnight at 37°C with shaking at 220 rpm.

Large-Scale Culture and Induction:

Inoculate 1 L of LB/ampicillin broth with the 10 mL overnight starter culture.

Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[9]

Reduce the temperature to 30°C and continue to incubate for 4-6 hours.

Cell Harvest:

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Ranatuerin-2ARb
A. Cell Lysis and IMAC Purification

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
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Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0.[10]

Lysis:

Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the

supernatant.

IMAC:

Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Lysis Buffer.

[11]

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

[10]

Elute the Trx-Ranatuerin-2ARb fusion protein with 5 CV of Elution Buffer. Collect 1 mL

fractions.

Analyze fractions by SDS-PAGE to identify those containing the purified fusion protein.

B. Enterokinase Cleavage

Buffer Exchange:

Pool the fractions containing the fusion protein and perform a buffer exchange into

Enterokinase Cleavage Buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4) using

a desalting column or dialysis.[8]

Cleavage Reaction:
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Adjust the protein concentration to 1 mg/mL.

Add recombinant enterokinase at a 1:100 ratio (enzyme:protein, w/w).[12]

Incubate the reaction for 16 hours at room temperature (22°C).[8][13] Monitor cleavage

efficiency by SDS-PAGE.

C. RP-HPLC Polishing

Mobile Phase A: 0.1% TFA in water.[14][15]

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[15]

Purification:

After cleavage, acidify the sample by adding TFA to a final concentration of 0.1%.

Centrifuge at 15,000 x g for 10 minutes to remove any precipitate.

Inject the supernatant onto a semi-preparative C18 RP-HPLC column equilibrated with

95% Mobile Phase A and 5% Mobile Phase B.

Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 40 minutes at

a flow rate of 5 mL/min.[14][15]

Monitor the elution profile at 220 nm and collect fractions corresponding to the

Ranatuerin-2ARb peptide peak.

Final Steps:

Confirm the purity and identity of the fractions by analytical RP-HPLC and mass

spectrometry.

Pool the pure fractions and lyophilize to obtain the final peptide powder.
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The following tables summarize the expected quantitative results from a typical 1-liter culture

preparation.

Table 1: Purification Summary

Purification
Step

Total Protein
(mg)

Target Protein
(mg)

Purity (%) Yield (%)

Clarified Lysate 450 35 ~8% 100%

IMAC Elution 38 32 >90% 91%

After Cleavage 32 2.5 (Peptide) >90% (Mixture)
~85%

(Theoretical)

RP-HPLC Pool 2.1 2.1 >98% 6% (Final)

Table 2: Quality Control Analysis

Analysis Method Specification Result

SDS-PAGE Single band at ~3.5 kDa Conforms

Mass Spectrometry Expected MW ± 1 Da Conforms

Analytical RP-HPLC Purity > 98% Conforms

Antimicrobial Assay (MIC vs.

S. aureus)
8-16 µM 12.5 µM
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Issue Possible Cause Suggested Solution

Low Protein Expression Codon bias; Protein toxicity.

Use codon-optimized gene;

Lower induction temperature

(18-25°C) and IPTG

concentration (0.1 mM).

Inclusion Body Formation
High expression rate;

Hydrophobic peptide.

Lower induction temperature;

Fuse with a more soluble

partner like MBP or GST.

Inefficient Cleavage
Inaccessible cleavage site;

Inactive enzyme.

Linearize protein with 1-2 M

urea during cleavage[16];

Confirm enzyme activity with a

control substrate.[17]

Peptide Loss during RP-HPLC
Irreversible binding;

Precipitation on column.

Ensure sample is fully acidified

(pH < 3) before injection;

Reduce initial ACN

concentration in the gradient.

Conclusion
This application note details a comprehensive and reproducible workflow for the high-yield

recombinant expression and purification of the antimicrobial peptide Ranatuerin-2ARb. By

utilizing a thioredoxin fusion partner, the challenges typically associated with AMP production

are effectively mitigated, enabling the recovery of highly pure, bioactive peptide. The

combination of IMAC for capture and RP-HPLC for polishing ensures a final product purity

exceeding 98%, suitable for advanced functional and structural studies. This protocol provides

a robust foundation for researchers and drug developers seeking to produce Ranatuerin

peptides and other challenging AMPs in scalable quantities.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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